molecular formula C8H11N3O2S B13961566 N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

Katalognummer: B13961566
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: ZBSAEMRFWIZPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-cyclopropyl-4-methylpyrimidine-2-sulfonamide include other sulfonamides such as sulfonimidates, sulfinamides, and sulfenamides . These compounds share the sulfonyl functional group but differ in their specific structures and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopropyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides .

Eigenschaften

Molekularformel

C8H11N3O2S

Molekulargewicht

213.26 g/mol

IUPAC-Name

N-cyclopropyl-4-methylpyrimidine-2-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c1-6-4-5-9-8(10-6)14(12,13)11-7-2-3-7/h4-5,7,11H,2-3H2,1H3

InChI-Schlüssel

ZBSAEMRFWIZPQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)S(=O)(=O)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.